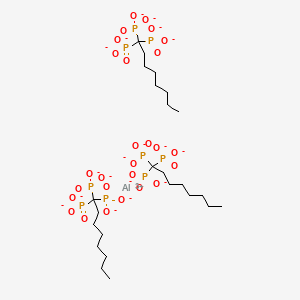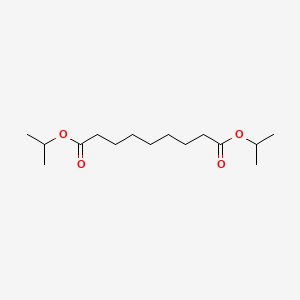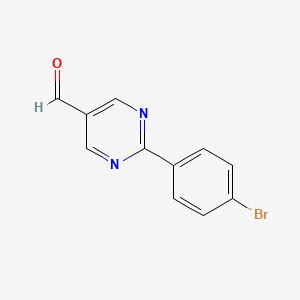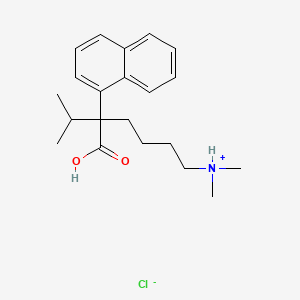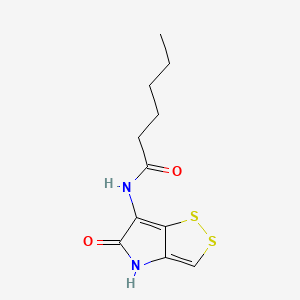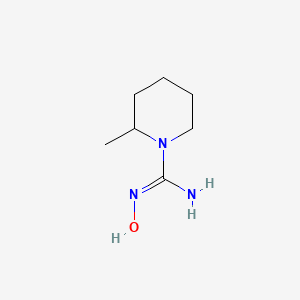
1-Piperidinecarboximidamide,N-hydroxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinecarboximidamide, N-hydroxy-2-methyl- is a chemical compound with the molecular formula C7H15N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a carboximidamide group and a hydroxy group attached to the piperidine ring
Métodos De Preparación
The synthesis of 1-Piperidinecarboximidamide, N-hydroxy-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of piperidine with hydroxylamine and a suitable carboximidamide precursor under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
1-Piperidinecarboximidamide, N-hydroxy-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines or other reduced forms.
Aplicaciones Científicas De Investigación
1-Piperidinecarboximidamide, N-hydroxy-2-methyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Piperidinecarboximidamide, N-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
1-Piperidinecarboximidamide, N-hydroxy-2-methyl- can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in the functional groups attached to the ring.
Hydroxylamine derivatives: Compounds containing the hydroxylamine group, such as hydroxylamine hydrochloride, exhibit similar reactivity but differ in their overall structure and applications.
The uniqueness of 1-Piperidinecarboximidamide, N-hydroxy-2-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
721450-21-1 |
|---|---|
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
N'-hydroxy-2-methylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c1-6-4-2-3-5-10(6)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) |
Clave InChI |
JRDOYXRJHWDOPL-UHFFFAOYSA-N |
SMILES isomérico |
CC1CCCCN1/C(=N/O)/N |
SMILES canónico |
CC1CCCCN1C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
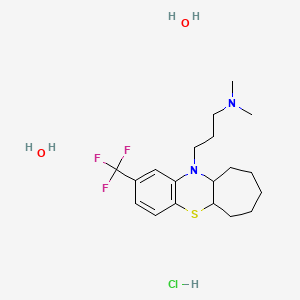

![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)

